N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide
Description
N-(5-(3-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluorobenzylthio group and at the 2-position with a 4-chlorobenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking . This compound is part of a broader class of thiadiazole derivatives investigated for kinase inhibition, particularly targeting pathways involving CSrc and CABL kinases .
Properties
IUPAC Name |
4-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGAJEDSJOASLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylthio Group
The 3-fluorobenzylthio group in the target compound distinguishes it from analogs with different halogen substitutions or positions. Key comparisons include:
- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while bromine’s larger size may improve hydrophobic interactions but reduce solubility.
Variations in the Benzamide Moiety
The 4-chlorobenzamide group is critical for target engagement. Comparisons with analogs featuring different benzamide substituents:
- Chlorine Position : The 4-chloro substitution optimizes spatial alignment with hydrophobic pockets in kinase domains compared to 2-chloro analogs.
Core Heterocycle Modifications
Replacing the 1,3,4-thiadiazole core with oxadiazole or thiazole scaffolds alters electronic properties and stability:
- Thiadiazole vs. Oxadiazole : Thiadiazoles exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects, whereas oxadiazoles may undergo faster degradation.
- Thiazole Derivatives: Nitazoxanide’s nitro group enables redox-mediated mechanisms, unlike the non-redox-active thiadiazole core in the target compound.
Physical Properties
Q & A
Q. What are the standard synthetic routes for N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .
- Step 2 : Introduction of the 3-fluorobenzylthio group through nucleophilic substitution or coupling reactions.
- Step 3 : Amide bond formation between the thiadiazole intermediate and 4-chlorobenzoyl chloride using coupling agents like EDCI or DCC . Optimization includes temperature control (e.g., reflux at 90°C for cyclization), solvent selection (e.g., pyridine for acylation), and purification via recrystallization (DMSO/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR : Confirms substitution patterns (e.g., aromatic protons of 4-chlorobenzamide at δ 7.4–8.0 ppm) and fluorine integration .
- IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide, C-S stretch at ~680 cm⁻¹ for thiadiazole) .
- Mass Spectrometry (MS) : Validates molecular weight (MW ≈ 304.81 g/mol) and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assays to measure cytotoxicity (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) for antiparasitic activity .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of derivatives with modified substituents?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
- Catalyst Screening : Test alternatives to EDCI/DCC, such as HOBt (hydroxybenzotriazole), to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yield .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Fluorine vs. Chlorine : Fluorine at the benzylthio group enhances lipophilicity (logP ↑), improving membrane permeability but may reduce solubility .
- SAR Studies : Replace 4-chlorobenzamide with nitro or methoxy groups to compare electronic effects on enzyme binding. For example, nitro groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
- Thiadiazole Ring Modifications : Replace sulfur with oxygen (oxadiazole) to assess stability and target selectivity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Metabolic Stability Testing : Use liver microsomes to determine if discrepancies arise from compound degradation .
- Molecular Docking : Compare binding modes in silico (e.g., with PFOR or kinase targets) to identify structure-activity relationships .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict bioavailability .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- QSAR Models : Corrogate substituent effects (e.g., Hammett constants) with bioactivity data to prioritize derivatives .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the amide bond .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., free benzamide) .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃, 90°C, 3 h | 65 | 95% | |
| Amide Coupling | EDCI, DCM, RT, 12 h | 78 | 98% |
Table 2 : Comparative Bioactivity of Derivatives
| Derivative | Substituent | IC₅₀ (μM, MCF-7) | MIC (μg/mL, E. coli) |
|---|---|---|---|
| Parent | 3-F, 4-Cl | 12.3 | 32 |
| Nitro Analog | 4-NO₂ | 8.9 | 64 |
| Methoxy Analog | 4-OCH₃ | 18.7 | >128 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
